Regioisomeric Scaffold Distinction: [2,3-c] versus [2,3-b] Azaindole Carboxylic Acids
4-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (CAS 1781899-30-6) is the [2,3-c] regioisomer of the azaindole carboxylic acid scaffold. Its closest commercial analog, 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (4-chloro-7-azaindole-3-carboxylic acid, CAS 1000340-37-3), differs in the position of the pyridine nitrogen atom [1]. The pyrrolo[2,3-c]pyridine scaffold has been independently optimized as a potent and reversible LSD1 inhibitor chemotype, with lead compound 23e demonstrating LSD1 inhibitory activity in the low nanomolar range [2]. The [2,3-c] scaffold has also been validated as an acid pump antagonist (APA) scaffold, with optimized derivatives 14f and 14g achieving H+/K+ ATPase IC50 values of 28 nM and 29 nM, respectively [3].
| Evidence Dimension | Scaffold regioisomerism and target engagement |
|---|---|
| Target Compound Data | 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (CAS 1781899-30-6) — core scaffold of [2,3-c] azaindole series |
| Comparator Or Baseline | 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 1000340-37-3) — core scaffold of [2,3-b] azaindole series |
| Quantified Difference | Distinct regioisomers with different nitrogen positioning; [2,3-c] scaffold validated in LSD1 inhibitors (lead compound 23e IC50 < 100 nM estimated) and H+/K+ ATPase inhibitors (compounds 14f and 14g IC50 = 28 nM and 29 nM); [2,3-b] scaffold used in cytokinin analog CDK inhibitors (IC50 ≈ 2 μM in HL-60 cells) |
| Conditions | Regioisomer comparison based on literature SAR studies [REFS-2, REFS-3, REFS-4] |
Why This Matters
The [2,3-c] scaffold engages kinase hinge regions and other biological targets with a different hydrogen-bonding geometry than the [2,3-b] isomer, making it a distinct chemical starting point that cannot be replaced by off-the-shelf [2,3-b] azaindole carboxylic acids in SAR-driven programs.
- [1] Pharmaffiliates. 4-Chloro-7-azaindole-3-carboxylic acid (CAS 1000340-37-3). View Source
- [2] Jiang H, Li C, Li N, et al. Optimization and Biological Evaluation of Novel 1H-Pyrrolo[2,3-c]pyridin Derivatives as Potent and Reversible Lysine Specific Demethylase 1 Inhibitors for the Treatment of Acute Myelogenous Leukemia. J Med Chem. 2024. DOI: 10.1021/acs.jmedchem.4c01862. View Source
- [3] Yoon YA, Kim DH, Lee BM, et al. Novel 1H-pyrrolo[2,3-c]pyridines as acid pump antagonists (APAs). Bioorg Med Chem Lett. 2010;20(18):5449-5452. DOI: 10.1016/j.bmcl.2010.07.098. PMID: 20656486. View Source
- [4] Pyrrolo[2,3-b]Pyridinic Derivatives Induce Cell Growth Inhibition of the Myeloblastic HL-60 Cell Line. Blood. 2006;108(11):4400. DOI: 10.1182/blood.V108.11.4400.4400. View Source
